molecular formula C17H26N2O3S B2880540 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide CAS No. 941906-85-0

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Cat. No.: B2880540
CAS No.: 941906-85-0
M. Wt: 338.47
InChI Key: YICIWVKWDQAINA-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H26N2O3S and its molecular weight is 338.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with various targets in the body.

Mode of Action

Sulfonamides, a group to which this compound belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is necessary for bacterial growth. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Most sulfonamides are readily absorbed orally, widely distributed throughout all tissues, and their antibacterial action is inhibited by pus .

Result of Action

Given its potential anti-inflammatory and anticancer activities among others , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

It’s known that the antibacterial action of sulfonamides is inhibited by pus , suggesting that the presence of certain substances in the environment can affect the efficacy of these compounds.

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The sulfonamide group enhances its biological activity by potentially interacting with various molecular targets. The molecular formula of this compound is C17H24N2O3SC_{17}H_{24}N_2O_3S, and it possesses a sulfonamide functional group characterized by the presence of sulfur and nitrogen atoms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating enzymatic activity.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular responses.
  • Signal Transduction Pathways : The compound may affect intracellular signaling pathways, leading to alterations in gene expression and cellular behavior.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that sulfonamides have inherent antibacterial effects due to their ability to inhibit bacterial growth. The presence of the tetrahydroquinoline moiety may further enhance these properties.
  • Anticancer Activity : Some derivatives of tetrahydroquinoline compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antibacterial properties of related sulfonamide compounds indicated that modifications in the tetrahydroquinoline structure could enhance antimicrobial activity against Gram-positive bacteria. For instance, compounds with lipophilic substituents demonstrated increased potency against antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Anticancer Potential

A series of tetrahydroquinoline derivatives were tested for their cytotoxic effects on various cancer cell lines. Results showed that certain modifications led to significant reductions in cell viability, suggesting potential for development as anticancer agents .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntibacterialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionBinding to active sites
Receptor modulationAgonistic/antagonistic effects

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-4-11-23(21,22)18-15-6-7-16-14(12-15)5-8-17(20)19(16)10-9-13(2)3/h6-7,12-13,18H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICIWVKWDQAINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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